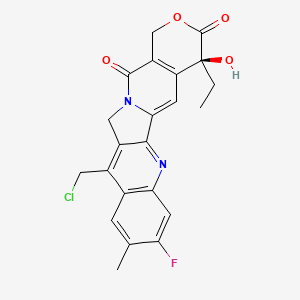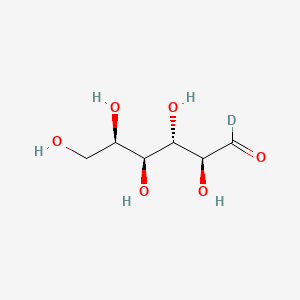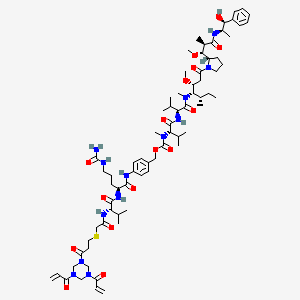
Py-MAA-Val-Cit-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Py-MAA-Val-Cit-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound is composed of monomethyl auristatin E (MMAE) linked to a peptide sequence consisting of Pyroglutamic acid (Py), Methacrylic acid (MAA), Valine (Val), Citrulline (Cit), and p-Aminobenzyl alcohol (PAB). This compound is utilized in targeted cancer therapies, specifically designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Py-MAA-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker (Py-MAA-Val-Cit-PAB) and the cytotoxic agent MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .
The conjugation of MMAE to the peptide linker is achieved through a series of chemical reactions, including amide bond formation and esterification. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Py-MAA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide linker can be hydrolyzed under acidic or basic conditions, leading to the release of MMAE.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in the peptide linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Hydrolysis: Release of MMAE and the corresponding peptide fragments.
Reduction: Cleavage of disulfide bonds, resulting in the separation of MMAE from the peptide linker.
Substitution: Formation of substituted peptide linkers with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Py-MAA-Val-Cit-PAB-MMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell-based assays to investigate the cytotoxic effects of ADCs on cancer cells.
Medicine: Integral component of ADCs used in targeted cancer therapies, specifically designed to deliver cytotoxic agents to cancer cells while minimizing damage to healthy cells.
Industry: Utilized in the development and production of ADCs for clinical use
Wirkmechanismus
The mechanism of action of Py-MAA-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells through an antibody-drug conjugate. The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell. Upon binding, the ADC is internalized into the cancer cell via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing MMAE. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Cit-PAB-MMAE: Similar linker structure but lacks the Pyroglutamic acid and Methacrylic acid components.
MC-Val-Cit-PAB-MMAE: Contains a maleimide-cysteine (MC) linker instead of Pyroglutamic acid and Methacrylic acid
Uniqueness
Py-MAA-Val-Cit-PAB-MMAE is unique due to its specific peptide linker sequence, which provides enhanced stability and targeted delivery of MMAE. The inclusion of Pyroglutamic acid and Methacrylic acid in the linker structure contributes to its improved pharmacokinetic properties and reduced off-target toxicity .
Eigenschaften
CAS-Nummer |
2247398-68-9 |
|---|---|
Molekularformel |
C72H111N13O16S |
Molekulargewicht |
1446.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI-Schlüssel |
ASDXMJBJAKMFHO-NGASZDMPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


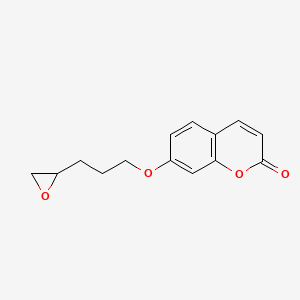
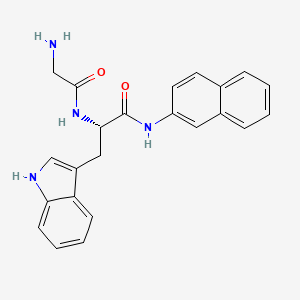
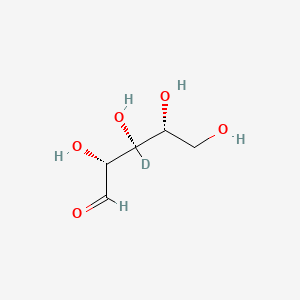
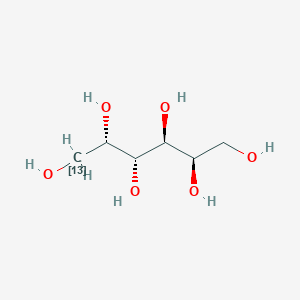
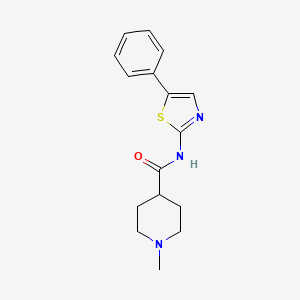
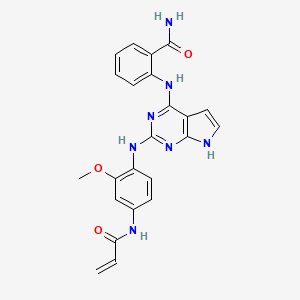
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
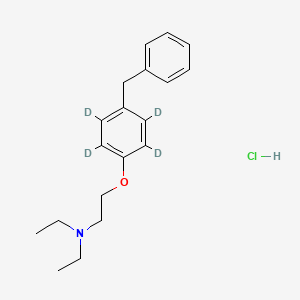

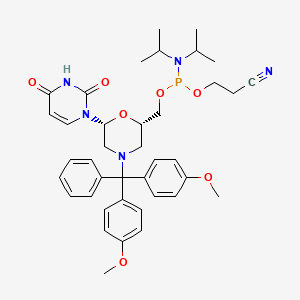

![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
